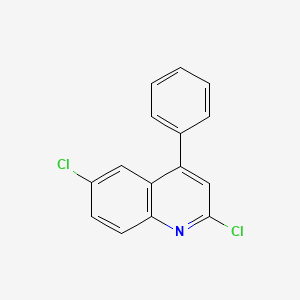

2,6-Dichloro-4-phenylquinoline

Vue d'ensemble

Description

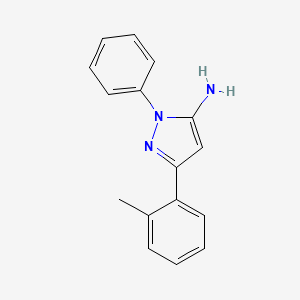

2,6-Dichloro-4-phenylquinoline is a compound that belongs to the quinoline family, characterized by a quinoline core structure with chlorine and phenyl substituents. The quinoline moiety is a heterocyclic aromatic organic compound with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring. The presence of chlorine atoms and a phenyl group in the compound can significantly influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-formyl-1,2-dihydroquinolines is achieved through a Lewis acid-catalyzed cyclization of o-(1-hydroxy-2-alkenyl)phenyl isocyanides, which are prepared from N-(o-acylphenyl)formamides and alkenylmagnesium bromides, followed by treatment with phosphorous oxychloride . Although this method does not directly describe the synthesis of 2,6-Dichloro-4-phenylquinoline, it provides insight into the type of reactions and catalysts that might be involved in synthesizing structurally related compounds.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their chemical and biological properties. For example, the title molecule in one study, a quinoline derivative with chloro and phenyl substituents, exhibits a dihedral angle between the quinoline rings and the phenyl ring, which can affect the molecule's overall shape and reactivity . The precise arrangement of atoms and the dihedral angles within the molecule can be determined using techniques such as X-ray diffraction.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including chlorination, which is a common method for introducing chlorine atoms into the aromatic system. For instance, chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 reagent has been reported, which could be analogous to reactions that 2,6-Dichloro-4-phenylquinoline might undergo . The reactivity of the compound can also be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the sites of electrophilic or nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloro-4-phenylquin

Applications De Recherche Scientifique

Metal-to-Ligand Charge Transfer (MLCT) in Coordination Compounds

Cuprous bis-phenanthroline compounds, structurally related to quinolines, exhibit MLCT excited states. These compounds, when coordinated to Cu(I) and substituted with alkyl or aryl groups, demonstrate long-lived excited states at room temperature. This property is utilized in studying the photophysical behaviors of these complexes, potentially applicable in photovoltaic devices and sensors (Scaltrito et al., 2000).

Antimalarial and Anticancer Applications

Chloroquine and its derivatives, structurally similar to 2,6-Dichloro-4-phenylquinoline, have been extensively studied for their antimalarial effects. Recent research has also explored the repurposing of chloroquine-containing compounds for anticancer applications, highlighting the versatility of quinoline compounds in pharmaceutical research (Njaria et al., 2015).

Antioxidant Activity Analysis

The analysis of antioxidant activity using various assays, including those involving quinoline compounds, provides critical insights into the potential therapeutic applications of these compounds. Such studies are foundational in understanding the molecular mechanisms underlying the antioxidant properties, which could be relevant for 2,6-Dichloro-4-phenylquinoline (Munteanu & Apetrei, 2021).

Environmental and Toxicological Research

Research on synthetic phenolic antioxidants, including quinoline derivatives, explores their occurrence, exposure, and potential toxicological impacts on humans and the environment. This research area is essential for understanding the environmental behavior and safety profile of such compounds, providing a framework for assessing the risks associated with 2,6-Dichloro-4-phenylquinoline (Liu & Mabury, 2020).

Organic Light-Emitting Diodes (OLEDs)

The development of BODIPY-based organic semiconductors for application in OLED devices has shown the potential of quinoline-based compounds in optoelectronics. Such research underlines the diverse applications of quinoline derivatives, extending beyond pharmaceuticals into materials science (Squeo & Pasini, 2020).

Mécanisme D'action

2,6-Dichloro-4-phenylquinoline has been investigated for its ability to inhibit specific enzymes, such as protein kinases and acetylcholinesterase. These enzymes play crucial roles in various biological processes, and their inhibition could be relevant in developing treatments for certain diseases.

Safety and Hazards

The safety data sheet for 2,6-Dichloro-4-phenylquinoline indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propriétés

IUPAC Name |

2,6-dichloro-4-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVNVFMEUXPATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401944 | |

| Record name | 2,6-dichloro-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-phenylquinoline | |

CAS RN |

10352-30-4 | |

| Record name | 2,6-Dichloro-4-phenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10352-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of 2,6-Dichloro-4-phenylquinoline and what is known about its conformation?

A1: 2,6-Dichloro-4-phenylquinoline (C15H9Cl2N) consists of a quinoline ring system with a phenyl substituent at the 4-position and chlorine atoms at the 2- and 6-positions. [] The quinoline ring system is nearly planar, while the phenyl ring and any substituents at the 3-position (like a carboxylate group) are twisted out of plane relative to the quinoline. []

Q2: How is 2,6-Dichloro-4-phenylquinoline synthesized?

A2: While the provided abstracts don't detail the synthesis of 2,6-Dichloro-4-phenylquinoline itself, they describe its use as a starting material. One study illustrates its reaction with 2-amino-5-methylbenzophenone in the presence of copper powder to yield 2-(2-benzoyl-4-methylanilino)-6-chloro-4-phenylquinoline. [] This suggests potential synthetic routes using substituted quinolines and nucleophilic aromatic substitution reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine](/img/structure/B1308468.png)

![5-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1308478.png)

![2-[4-(3-Fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-enenitrile](/img/structure/B1308481.png)